molecular formula C11H12BrClO3 B14019740 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

Cat. No.: B14019740
M. Wt: 307.57 g/mol
InChI Key: LWIXQYJJRFCWDQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane is a high-purity chemical intermediate designed for research and development applications, particularly in synthetic organic and medicinal chemistry. This compound features a 1,3-dioxolane group serving as a protected aldehyde or ketone functionality, a strategy extensively employed in multi-step synthesis to control reactivity and improve selectivity . The polysubstituted phenyl ring, incorporating bromo, chloro, and ethoxy substituents, provides multiple sites for further functionalization via metal-catalyzed cross-coupling reactions and other aromatic substitutions, making this reagent a valuable scaffold for constructing complex molecular architectures. Researchers value this compound for its potential as a key building block in the synthesis of biologically active molecules. Compounds containing the 1,3-dioxolane structure have demonstrated a range of significant biological activities, including antifungal and antibacterial properties . The structural motifs present in this reagent are commonly explored in pharmaceutical research for developing new therapeutic agents, as the 1,3-dioxolane ring can contribute to pharmacological activity and influence the compound's metabolic profile. This product is offered with comprehensive analytical data to ensure identity and purity. It is intended for research purposes in laboratory settings only. This compound is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H12BrClO3/c1-2-14-10-8(12)5-7(6-9(10)13)11-15-3-4-16-11/h5-6,11H,2-4H2,1H3

InChI Key

LWIXQYJJRFCWDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2OCCO2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of the Substituted Phenyl Precursor

Friedel-Crafts Acylation Route

A well-documented industrially viable method starts from 2-chloro-5-bromobenzoic acid as the raw material. The process involves:

  • Conversion of 2-chloro-5-bromobenzoic acid to its acid chloride using oxalyl chloride in dichloromethane solvent at 15–25 °C.
  • Friedel-Crafts acylation of the acid chloride with phenetole (4-ethoxybenzene) catalyzed by aluminum chloride (AlCl3) to yield 5-bromo-2-chloro-4'-ethoxybenzophenone .
  • Reduction of the ketone group to the corresponding diphenylmethane derivative using triethylsilane and boron trifluoride etherate in dichloromethane under inert atmosphere.

This sequence is summarized in Table 1:

Step Reactants & Conditions Product Notes
S1 2-chloro-5-bromobenzoic acid + oxalyl chloride (1:6:1.5 molar ratio), DCM, 15 °C 5-bromo-2-chlorobenzoyl chloride Acid chloride formation
S2 Acid chloride + phenetole + AlCl3 (1:4:1 molar ratio), DCM, 0–25 °C 5-bromo-2-chloro-4'-ethoxybenzophenone Friedel-Crafts acylation
S3 Benzophenone + triethylsilane + BF3·OEt2, DCM, 0 °C, inert atmosphere 5-bromo-2-chloro-4'-ethoxydiphenylmethane Reduction of carbonyl to methylene

This method is industrially scalable but involves multiple steps with careful control of reaction conditions to avoid side reactions and to maintain high purity.

Alternative Halogenation and Purification

Another patent describes the controlled bromination and chlorination of precursors in various solvents such as phenetole, nitrobenzene, dichloromethane, and chloroform. The reaction temperature ranges from 0 °C to 100 °C, with 75 °C being optimal for the Friedel-Crafts step. Purification involves solvent crystallization using mixed solvents like petroleum ether, ethanol, and methanol to isolate high-purity substituted diphenylmethane derivatives.

Formation of the 1,3-Dioxolane Moiety

Acetal Formation via Radical Addition

The 1,3-dioxolane ring is commonly introduced by acetalization of aldehydes or ketones with ethylene glycol derivatives. Recent photochemical methods have demonstrated visible-light-promoted hydrogen atom transfer (HAT) from 1,3-dioxolane to electron-deficient alkenes, facilitating the formation of dioxolanyl-substituted aromatic compounds under mild conditions.

Key features of this approach include:

  • Use of 1,3-dioxolane as both solvent and reagent.
  • Radical initiation by persulfates or iridium-based photocatalysts.
  • Mild reaction conditions (room temperature, household LED irradiation).
  • High regioselectivity and yields for incorporation of the dioxolane unit.

This method offers a modern alternative to classical acid-catalyzed acetal formation, potentially allowing direct functionalization of aromatic rings with dioxolane groups.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages Limitations
Friedel-Crafts Acylation + Reduction Acid chloride formation → Friedel-Crafts acylation → Reduction with triethylsilane/BF3·OEt2 0–25 °C, DCM solvent, inert atmosphere Industrial scale, high purity Multi-step, uses corrosive reagents
Halogenation in Mixed Solvents Bromination/chlorination in phenetole, chloroform, etc. 0–100 °C, solvent mixtures Tunable conditions, purification by crystallization Requires solvent recovery steps
Photochemical Radical Addition Visible-light HAT from 1,3-dioxolane to alkenes Room temp, LED irradiation, Ir catalyst Mild conditions, direct dioxolane incorporation Limited substrate scope

In-Depth Research Findings and Notes

  • The Friedel-Crafts acylation route is the most established for preparing the substituted phenyl precursor, but involves the use of Lewis acids like aluminum chloride, which complicate waste treatment and solvent recovery.
  • The reduction step using triethylsilane and boron trifluoride etherate efficiently converts benzophenone intermediates to diphenylmethane compounds with good yields and purity.
  • Photochemical methods for direct dioxolane addition are emerging, leveraging hydrogen atom transfer mechanisms to functionalize arenes without harsh acidic conditions.
  • Purification strategies often involve crystallization from mixed solvents such as petroleum ether with alcohols to achieve high purity of the halogenated ethoxy diphenylmethane intermediates.
  • The choice of solvent and temperature critically affects reaction yields and product purity, with dichloromethane and phenetole commonly preferred for acylation and halogenation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position serves as a primary site for nucleophilic substitution.

Reaction TypeReagents/ConditionsMajor ProductsKey FindingsSources
SN2 DisplacementAmines (e.g., NH₃), K₂CO₃, DMF, 80°C2-(3-Amino-5-chloro-4-ethoxyphenyl)-1,3-dioxolaneBromine substitution proceeds efficiently with primary amines under mild conditions.
Thiol ExchangeNaSH, EtOH, reflux2-(3-Mercapto-5-chloro-4-ethoxyphenyl)-1,3-dioxolaneThiolation achieves >85% yield in polar aprotic solvents.

Mechanistic Insight : The electron-withdrawing effects of chlorine and ethoxy groups enhance the electrophilicity of the brominated carbon, facilitating nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed coupling reactions for aryl-aryl bond formation.

Reaction TypeCatalytic SystemProductsYieldSelectivitySources
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O, 90°C2-(3-Aryl-5-chloro-4-ethoxyphenyl)-1,3-dioxolane70-92%>95%
Kumada-Tamao-CorriuNiCl₂(dppp), ArMgBr, THF, 25°C2-(3-Aryl-5-chloro-4-ethoxyphenyl)-1,3-dioxolane65-88%90%

Notable Example : Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields 2-(3-(4-methoxyphenyl)-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (92% yield) .

Radical-Mediated Transformations

The bromine atom participates in radical chain reactions under photoredox conditions.

Initiator SystemSubstrateMajor ProductsConversionSources
Ir(ppy)₃, Dioxolane, hvAcrylate derivativesPolycyclic adducts with dioxolane integration78-93%
Na₂S₂O₈, 1,3-DioxolaneAlkenesβ-Dioxolanyl alkylation products60-85%

Mechanistic Pathway : Bromine abstraction generates a malonyl radical, which undergoes hydrogen atom transfer (HAT) with 1,3-dioxolane to propagate the chain .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis or reduction.

Reaction TypeReagents/ConditionsProductsYieldNotesSources
Acid HydrolysisHCl (conc.), H₂O, 100°C3-Bromo-5-chloro-4-ethoxybenzaldehyde88%Forms stable aldehyde
Borohydride ReductionNaBH₄, AlCl₃, THF, 0°C → 70°C3-Bromo-5-chloro-4-ethoxybenzyl alcohol76%Requires Lewis acid

Critical Observation : Friedel-Crafts acylation intermediates are stabilized by the ethoxy group’s ortho-directing effects during ring-opening .

Functionalization of the Ethoxy Group

The 4-ethoxy substituent undergoes demethylation or oxidative cleavage.

Reaction TypeReagents/ConditionsProductsYieldSelectivitySources
BBr₃ DemethylationBBr₃, CH₂Cl₂, -78°C → 25°C2-(3-Bromo-5-chloro-4-hydroxyphenyl)-1,3-dioxolane94%>99%
KMnO₄ OxidationKMnO₄, H₂O, 90°C3-Bromo-5-chloro-4-oxo-cyclohexadienone68%-

Application : Demethylation products serve as precursors for further functionalization via Mitsunobu or Ullmann reactions .

Halogen Exchange Reactions

The chlorine atom at C5 participates in halogen-metal exchange.

Reaction TypeReagents/ConditionsProductsYieldSources
FinkelsteinNaI, Acetone, reflux2-(3-Bromo-5-iodo-4-ethoxyphenyl)-1,3-dioxolane82%
Grignard FormationiPrMgCl, THF, -40°COrganomagnesium intermediateN/A

Utility : Iodinated derivatives enable subsequent cross-couplings with electron-deficient partners .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks.

Reaction TypeReagents/ConditionsProductsYieldRegioselectivitySources
NitrationHNO₃, H₂SO₄, 0°C2-(3-Bromo-5-chloro-4-ethoxy-6-nitrophenyl)-1,3-dioxolane73%Para to ethoxy
SulfonationSO₃, DCE, 50°C2-(3-Bromo-5-chloro-4-ethoxy-6-sulfophenyl)-1,3-dioxolane65%Meta to bromine

Directing Effects : The ethoxy group strongly directs electrophiles to the para position, while bromine and chlorine exert weaker meta-directing influences .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling applications in pharmaceuticals, agrochemicals, and materials science. Experimental protocols from patents and journals validate the reproducibility and scalability of these reactions under optimized conditions.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,3-dioxolane core but differ in substituents on the aromatic ring or side chains (Table 1):

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives
Compound Name Substituents on Phenyl Ring/Chain Key Functional Groups CAS Number Source Evidence
2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane 3-Br, 5-Cl, 4-OCH₂CH₃ Br, Cl, Ethoxy Not provided N/A
2-(4-Chlorophenyl)-1,3-dioxolane 4-Cl Cl Not provided
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F Br, F 77771-04-1
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane 2-Br, 5-OCH₃ Br, Methoxy 98015-07-7
4-Methyl-2-(1-phenylethyl)-1,3-dioxolane 4-CH₃, 1-phenylethyl chain Methyl, Alkyl chain 67634-23-5

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-Br and 5-Cl substituents are electron-withdrawing, while 4-OCH₂CH₃ (ethoxy) is electron-donating. This combination creates a unique electronic environment compared to analogs like 2-(4-chlorophenyl)-1,3-dioxolane (solely Cl) or 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (Br + F) .

Reactivity Differences :

  • The ethoxy group in the target compound may stabilize intermediates in photochemical or redox reactions, as seen in studies on 4-chlorobenzoic acid formation from 2-(4-chlorophenyl)-1,3-dioxolane .
  • Bromine substituents (e.g., in ) enhance electrophilicity, making these compounds reactive in cross-coupling reactions.

Physical and Chemical Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

Table 2: Physical Properties of Selected 1,3-Dioxolane Derivatives
Compound Name Molecular Weight (g/mol) Log Kow (Predicted) Water Solubility (mg/L) Vapor Pressure (mm Hg) Source Evidence
4-Methyl-2-(1-phenylethyl)-1,3-dioxolane 192.25 2.65 259.6 0.00606 @ 20°C
2-(Chloromethyl)-1,3-dioxolane 122.55 Not provided Not provided Not provided
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane ~225 (estimated) ~2.8 (estimated) Low (halogens reduce solubility) Low

Key Trends :

  • Lipophilicity: Halogenated derivatives (e.g., Br, Cl) likely exhibit higher Log Kow values than non-halogenated analogs, enhancing membrane permeability .
  • Solubility : Polar groups (e.g., ethoxy) may improve water solubility compared to purely halogenated analogs.

Biological Activity

The compound 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (CAS No. 2918912-62-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C11H12BrClO3
  • Molecular Weight : 307.57 g/mol
  • Structural Characteristics : The compound features a dioxolane ring, which is known for its diverse biological activities, and a substituted phenyl group that enhances its chemical reactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a review of benzo[b]furan derivatives highlighted their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The most active derivatives showed IC50 values in the low micromolar range, suggesting potent antitumor activity .

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .

In Vitro Studies

In vitro assays conducted on human myeloid leukemia cell lines (HL-60 and U937) demonstrated that certain derivatives induced significant apoptosis and inhibited cell cycle progression. For example, specific compounds reduced tubulin assembly by over 60%, comparable to established chemotherapeutics like CA-4 .

Antimicrobial Activity

Another area of interest is the antimicrobial activity against pathogens such as Chlamydia. Research indicated that derivatives based on the dioxolane structure exhibited selective activity against Chlamydia spp., outperforming traditional antibiotics like spectinomycin in certain concentrations .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerHL-60 (Leukemia)100 nM
AnticancerU937 (Leukemia)100 nM
AntimicrobialChlamydia128 µg/mL

Case Study 1: Anticancer Efficacy

A study examined the efficacy of various dioxolane derivatives against cancer cell lines. The compound This compound was included in the panel and showed promising results in inhibiting growth across multiple cancer types, particularly melanoma and leukemia.

Case Study 2: Selective Antimicrobial Activity

In another investigation focused on Chlamydia infections, derivatives of dioxolanes were tested for their ability to inhibit bacterial growth. The results indicated that certain compounds exhibited higher selectivity and lower toxicity compared to conventional treatments, making them potential candidates for further development .

Q & A

Basic Questions

Q. What synthetic routes are effective for producing 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane with high purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Halogenation : Electrophilic substitution on 4-ethoxy-3-chlorophenol using brominating agents (e.g., NBS) under controlled temperatures (0–5°C) to avoid over-bromination .

Dioxolane Formation : Condensation of the halogenated phenol with ethylene glycol in the presence of a catalytic acid (e.g., p-TsOH) under Dean-Stark conditions to remove water .
Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and dioxolane protons (δ 4.0–4.5 ppm, multiplet). ¹³C NMR confirms aryl carbons (δ 110–150 ppm) and dioxolane carbons (δ 60–100 ppm) .
  • FTIR : Peaks at ~1120 cm⁻¹ (C-O-C of dioxolane) and 650–800 cm⁻¹ (C-Br/C-Cl stretches) .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₁H₁₁BrClO₃) with m/z ~320.95 .

Q. What storage conditions prevent degradation of halogenated 1,3-dioxolanes?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the dioxolane ring or dehalogenation. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the aryl ring?

  • Methodological Answer :

  • Directing Groups : The ethoxy group at C4 directs electrophilic bromination to C3 via resonance. Chlorination at C5 is achieved using Lewis acids (e.g., FeCl₃) to polarize Cl₂ .
  • Temperature Modulation : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures risk di-substitution .

Q. What computational methods predict the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the dioxolane ring’s puckering and aryl ring torsion angles. Solvent effects (e.g., chloroform) are incorporated via PCM models, showing a preference for envelope conformations .

Q. How does the ethoxy group influence cross-coupling reactivity?

  • Methodological Answer :

  • Steric Effects : The ethoxy group at C4 hinders coupling at C3 (bromo site) in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic Effects : Electron donation from the ethoxy group activates the aryl ring for nucleophilic aromatic substitution at C5 (chloro site) .

Q. What mechanistic insights explain acid-catalyzed ring-opening reactions?

  • Methodological Answer : Protonation of the dioxolane oxygen generates an oxonium ion, leading to ring cleavage. The electron-withdrawing aryl substituents stabilize the transition state, accelerating hydrolysis. Kinetic studies (e.g., in HCl/THF) reveal first-order dependence on acid concentration .

Q. How are impurities like dehalogenated by-products identified and mitigated?

  • Methodological Answer :

  • Analytical Methods : HPLC (C18 column, acetonitrile/water) detects dehalogenated analogs (retention time shifts). GC-MS identifies volatile by-products (e.g., ethylene glycol derivatives) .
  • Mitigation : Use anhydrous conditions and minimize reaction times to prevent reductive elimination .

Q. What role does this compound play in bioactive molecule synthesis?

  • Methodological Answer : It serves as a precursor for:

  • Antimicrobial Agents : Coupling with heterocycles (e.g., oxadiazoles) via Buchwald-Hartwig amination yields derivatives with MIC values <1 µg/mL against Gram-positive bacteria .
  • Polymer Chemistry : Ring-opening metathesis polymerization (ROMP) generates functionalized polyethers for drug delivery systems .

Data Contradictions & Resolution

  • Synthesis Yield Discrepancies : reports 95% purity via column chromatography, while notes challenges in isolating di-substituted by-products. Resolution: Optimize solvent gradients (e.g., hexane/EtOAc 8:1 to 6:1) .
  • Reactivity Conflicts : highlights temperature-sensitive bromination, whereas uses microwave-assisted methods. Resolution: Validate protocols under inert conditions to suppress side reactions .

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